

A Technical Guide to the Structure-Activity Relationship of HER2-Targeting Peptides

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Compound of Interest

Compound Name: *ErbB-2-binding peptide*

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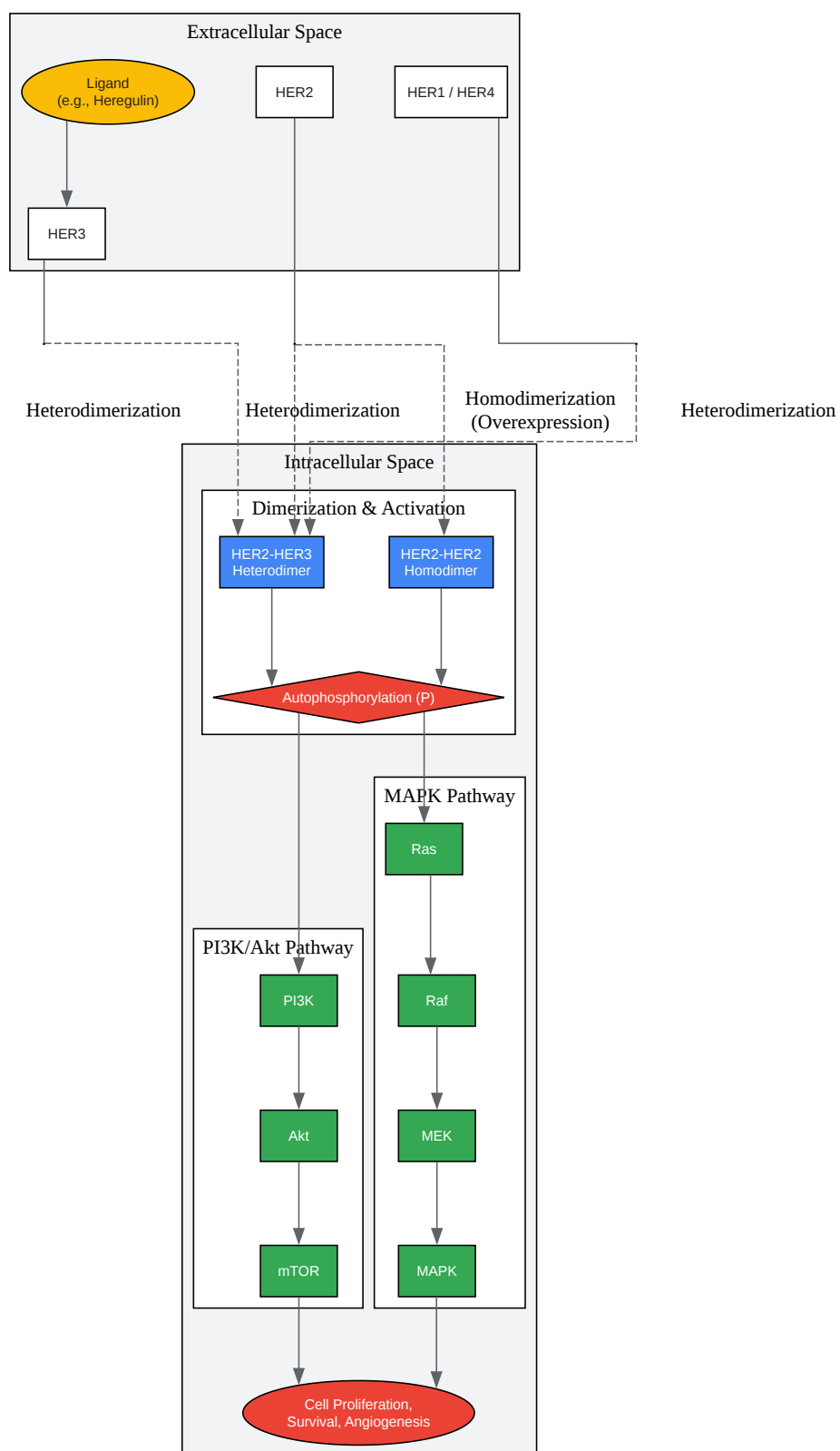
For Researchers, Scientists, and Drug Development Professionals

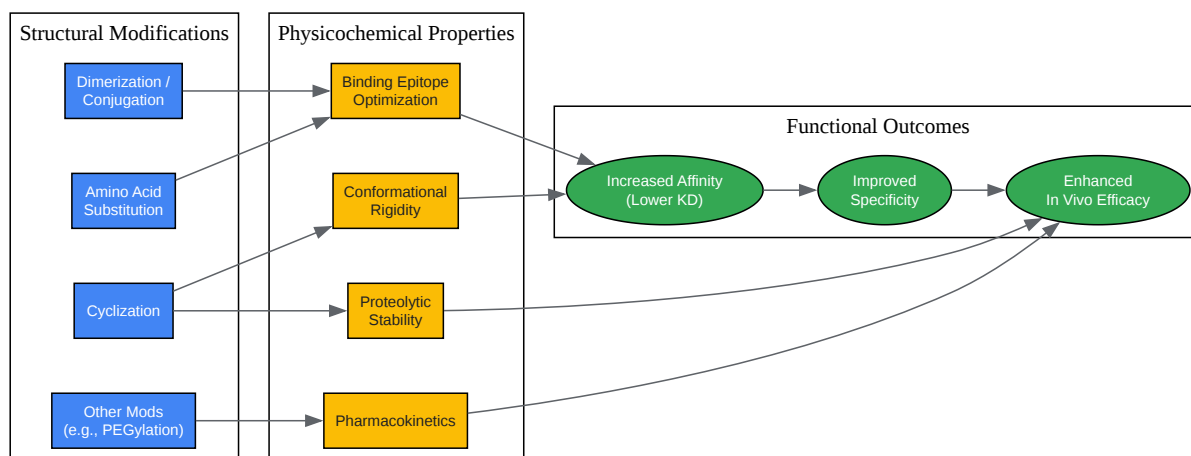
This document provides an in-depth analysis of the structure-activity relationships (SAR) governing peptides that target the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of the HER2 receptor, a transmembrane tyrosine kinase, is a key driver in several aggressive forms of cancer, including breast, gastric, and ovarian cancers.[1][2][3] While monoclonal antibodies have been successful in treating HER2-positive cancers, peptides offer advantages such as better tissue penetration and potentially lower immunogenicity due to their smaller size.[1] This guide summarizes the quantitative data on peptide affinity, details the experimental protocols used for their characterization, and illustrates the core concepts of HER2 signaling and peptide development.

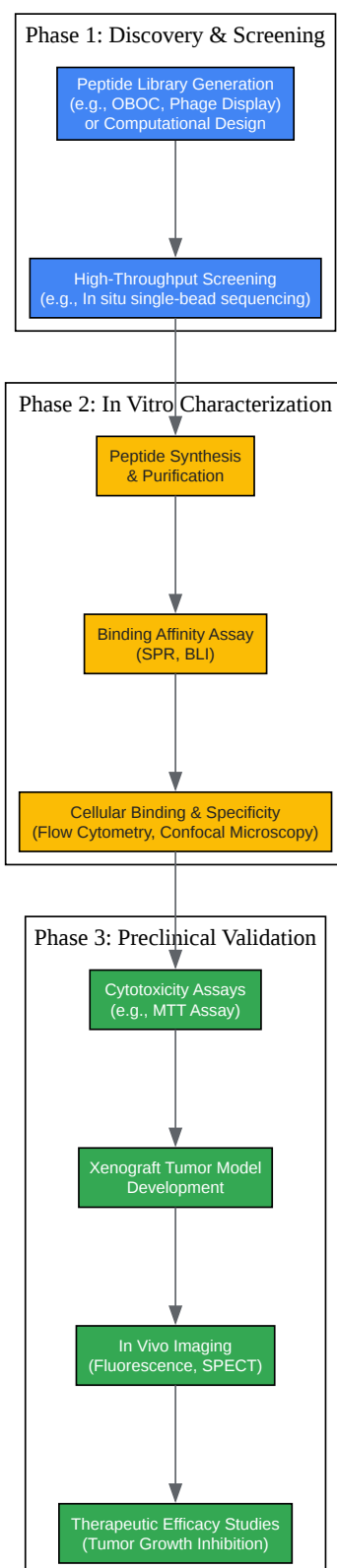
The HER2 Signaling Pathway

HER2 is a unique member of the epidermal growth factor receptor (EGFR/ErbB) family as it lacks a known natural ligand.[4][5] Its activation is driven by dimerization with other ligand-bound ErbB family members (HER1, HER3, HER4) or by homodimerization when overexpressed on the cell surface.[4][6] The HER2/HER3 heterodimer is considered the most potent signaling complex, strongly activating downstream pathways.[4][7][8] Upon dimerization, the intracellular tyrosine kinase domain becomes activated, leading to autophosphorylation and the initiation of signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[4][6][8] These pathways are crucial for regulating cell proliferation, survival, and

differentiation, and their dysregulation by HER2 overexpression contributes to tumorigenesis.[7]
[9][10]







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